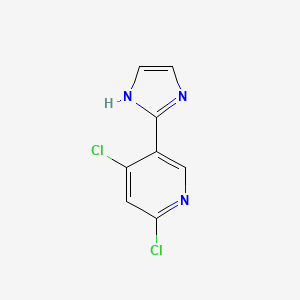

2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H5Cl2N3 |

|---|---|

Molekulargewicht |

214.05 g/mol |

IUPAC-Name |

2,4-dichloro-5-(1H-imidazol-2-yl)pyridine |

InChI |

InChI=1S/C8H5Cl2N3/c9-6-3-7(10)13-4-5(6)8-11-1-2-12-8/h1-4H,(H,11,12) |

InChI-Schlüssel |

MNWPLGTWCXIGSA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(N1)C2=CN=C(C=C2Cl)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,4 Dichloro 5 1h Imidazol 2 Yl Pyridine and Analogous Structural Motifs

Strategies for the Construction of the 2,4-Dichloropyridine (B17371) Core

The formation of a polysubstituted pyridine (B92270) ring, particularly one with a specific dichlorination pattern, is a foundational challenge in the synthesis of the target molecule. Two primary approaches are the direct halogenation of a pre-existing pyridine ring and the construction of the ring from acyclic precursors.

Halogenation Techniques Applied to Pyridine Rings

Direct halogenation of pyridine is complicated by the electron-deficient nature of the aromatic ring, which makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene (B151609). nih.govnih.gov Such reactions often necessitate harsh conditions, including high temperatures and the use of strong Brønsted or Lewis acids with elemental halides, which can lead to limited scope and mixtures of regioisomers. nih.govchemrxiv.org

To overcome these limitations, modern synthetic methods have been developed for more selective halogenation:

Phosphine-Mediated Halogenation: A notable strategy involves the use of specially designed heterocyclic phosphines that are first installed at the 4-position of the pyridine ring to form phosphonium salts. nih.govresearchgate.net These salts activate the pyridine ring, and the phosphine group can then be displaced by a halide nucleophile. nih.govresearchgate.net This two-step process allows for the halogenation of a wide range of unactivated pyridines and is even viable for late-stage functionalization of complex molecules. nih.govresearchgate.net Computational studies suggest this C-Hal bond formation occurs through a stepwise SNAr pathway. nih.gov

Ring-Opening/Ring-Closing Strategy: An alternative approach for 3-selective halogenation involves a sequence where the pyridine ring is temporarily opened to form a reactive acyclic intermediate known as a Zincke imine. nih.govchemrxiv.org This transformation converts the electron-deficient heterocycle into a series of polarized alkenes that readily undergo regioselective halogenation under mild conditions. nih.govchemrxiv.org Following halogenation, the ring is closed, re-forming the pyridine scaffold with a halogen at the 3-position. chemrxiv.org This "one-pot" protocol has been successfully applied to a diverse set of 3-halopyridines. nih.gov

Table 1: Comparison of Modern Pyridine Halogenation Techniques

| Methodology | Position Selectivity | Key Intermediates | Reaction Conditions | Reference |

|---|---|---|---|---|

| Designed Phosphine Reagents | C4-Position | Pyridyl Phosphonium Salts | Two-step: Salt formation, then nucleophilic displacement | nih.govresearchgate.net |

| Zincke Chemistry | C3-Position | Zincke Imine (Azatriene) | Ring-opening, halogenation, ring-closing sequence | nih.govchemrxiv.org |

Precursor-Based Syntheses of Dichlorinated Pyridine Derivatives

Building the dichloropyridine core from acyclic or simpler cyclic precursors offers an alternative to direct halogenation, often providing better control over the substitution pattern.

One established method for creating substituted pyridines is the cyclization of 1,5-dicarbonyl compounds with an ammonia source. beilstein-journals.orgacs.org A modern approach to access these 1,5-dicarbonyl precursors starts from readily available enones, which undergo a Hosomi–Sakurai allylation followed by oxidative cleavage. acs.org The resulting dicarbonyl compound is then cyclized using hydroxylamine hydrochloride to furnish the pyridine ring. acs.org

Another precursor-based route involves starting with non-pyridine molecules and building the heterocyclic ring. For instance, 2,5-dichloropyridine can be prepared from maleic diester as the initial raw material. google.com The synthesis proceeds through condensation with nitromethane, followed by hydrogenation cyclization and subsequent chlorination to yield the final dichlorinated product. google.com Similarly, simpler pyridine derivatives can serve as precursors; for example, 2-chloropyridine can be synthesized by the chlorination of 2-pyridone using phosphorus oxychloride. beilstein-journals.org This 2-chloropyridine can then be subjected to further chlorination to produce dichlorinated products like 2,6-dichloropyridine. beilstein-journals.orggoogle.com

Approaches for Incorporating the 1H-Imidazolyl Moiety onto Substituted Pyridines

Once the 2,4-dichloropyridine core is available, the next critical step is the introduction of the 1H-imidazolyl group at the C5 position. This can be accomplished by first synthesizing a functionalized imidazole (B134444) ring and then coupling it to the pyridine, or by constructing the imidazole ring directly from a precursor already attached to the pyridine scaffold.

Formation of the Imidazole Ring System

The imidazole ring is a common heterocyclic motif, and numerous methods exist for its synthesis. wikipedia.org The most classic and versatile method is the Debus–Radziszewski imidazole synthesis . wikipedia.orgwikipedia.org This is a multi-component reaction that condenses a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and two equivalents of ammonia. wikipedia.org This one-pot process forms three of the ring's bonds and allows for the creation of a wide variety of C-substituted imidazoles by varying the dicarbonyl and aldehyde starting materials. wikipedia.orgrsc.org A modification of this method, where one equivalent of ammonia is replaced by a primary amine, can yield N-substituted imidazoles. wikipedia.org

Table 2: Key Reactants in the Debus-Radziszewski Imidazole Synthesis

| Reactant | Role in Final Imidazole Ring | Example | Reference |

|---|---|---|---|

| 1,2-Dicarbonyl | Forms the C4-C5 bond and adjacent carbons | Glyoxal, Benzil | wikipedia.org |

| Aldehyde | Provides the C2 carbon | Formaldehyde, Benzaldehyde | wikipedia.org |

| Ammonia/Amine | Provides the N1 and N3 atoms | Ammonium acetate, Primary amines | wikipedia.orgrsc.org |

Direct Coupling Reactions for Pyridine-Imidazole Linkage

The most direct and powerful method for forming the C-C bond between the pyridine and imidazole rings is through transition-metal-catalyzed cross-coupling reactions. While a specific protocol for 2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine is not widely reported, the strategy would likely involve coupling a functionalized 2,4-dichloropyridine with a functionalized 2-substituted imidazole.

Commonly employed cross-coupling reactions for such transformations include:

Suzuki–Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. For the target molecule, this could involve the reaction of a 2,4-dichloro-5-halopyridine with a 2-(imidazolyl)boronic acid or ester, or conversely, a 2,4-dichloro-5-(dihydroxyboryl)pyridine with a 2-haloimidazole, catalyzed by a palladium complex. researchgate.net

Stille Coupling: This reaction utilizes an organotin compound and an organohalide. A plausible route would be the palladium-catalyzed coupling of a 2,4-dichloro-5-halopyridine with a 2-(tributylstannyl)imidazole. nih.gov This type of coupling has been used to link isoquinoline (a pyridine analog) to other heterocyclic systems. nih.gov

These direct coupling methods offer a convergent and flexible approach, allowing for the independent synthesis and modification of both the pyridine and imidazole fragments before they are joined.

Multi-component Reaction Paradigms for Imidazole-Pyridine Hybrid Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. bio-conferences.org In the context of imidazole-pyridine synthesis, MCRs are often used to create fused heterocyclic systems like imidazo[1,2-a]pyridines. beilstein-journals.orgrsc.org

For example, a common three-component reaction for imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine, an aldehyde, and a third component such as an alkyne, isonitrile, or nitroolefin. bio-conferences.orgbeilstein-journals.org These reactions are frequently catalyzed by transition metals, particularly copper. beilstein-journals.orgorganic-chemistry.org A copper(I)-catalyzed three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes is a well-established method for generating substituted imidazo[1,2-a]pyridines. beilstein-journals.org Iodine has also been used to catalyze one-pot, three-component syntheses of imidazopyridine derivatives. acs.org

While these MCRs typically yield fused systems rather than the directly linked structure of this compound, the underlying paradigm of combining multiple simple precursors in a single, efficient step represents a state-of-the-art strategy for the rapid assembly of complex heterocyclic scaffolds.

Catalytic Enhancements in the Synthesis of Dichloro-Pyridine-Imidazole Derivatives

The construction of the dichloro-pyridine-imidazole scaffold is significantly enhanced by the use of catalytic processes. These methods offer superior efficiency and control compared to traditional synthetic routes. The primary focus of these catalytic strategies is the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for assembling the final heterocyclic structure.

Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic systems like dichloro-pyridine-imidazole derivatives. nih.gov Metals such as palladium, copper, and rhodium are frequently employed to facilitate reactions that would otherwise be challenging. nih.govnih.gov These catalytic systems are pivotal in reactions such as C-H activation/functionalization and various coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions, for instance, are exceptionally useful for the preparation of aniline derivatives, which can be precursors to the imidazole ring. beilstein-journals.org Similarly, copper-catalyzed protocols have demonstrated high efficacy in the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov The choice of the transition metal and its associated ligands can direct the regiochemical outcome of the reaction, which is crucial when dealing with multifunctionalized pyridine and imidazole rings.

Recent advancements have also highlighted the use of metal-carbene complexes in the synthesis of imidazo[1,2-a]pyridines through Cu(I) and Pd(II)-catalyzed cyclization. beilstein-journals.org These one-pot processes allow for the formation of multiple bonds in a single reaction vessel, which streamlines the synthetic sequence. beilstein-journals.org

The following table summarizes various transition metals and their roles in the synthesis of related pyridine-imidazole structures:

| Transition Metal | Catalytic Role | Reaction Type | Reference |

| Palladium (Pd) | C-N and C-C bond formation | Cross-coupling reactions | beilstein-journals.org |

| Copper (Cu) | Domino reactions, oxidative cyclization | Cyclization and coupling | beilstein-journals.orgnih.gov |

| Rhodium (Rh) | C-H activation | Annulation reactions | nih.gov |

| Scandium (Sc) | Lewis acid catalysis | Cycloaddition and bond formation | beilstein-journals.org |

The success of a synthetic protocol is heavily dependent on the optimization of reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and reaction atmosphere can have a profound impact on the yield and selectivity of the desired product. beilstein-journals.org

For instance, in the copper-catalyzed synthesis of imidazo[1,2-a]pyridines, the presence of a co-catalyst can be mandatory for the reaction to proceed to completion. nih.gov A reaction catalyzed by CuI alone might result in a moderate yield, while the addition of a co-catalyst can significantly improve the outcome. nih.gov Similarly, the temperature and atmosphere can be decisive factors, with some reactions showing a marked decrease in product formation at higher temperatures or under anaerobic conditions. beilstein-journals.org

The screening of different catalysts and ligands is a common practice to identify the most effective combination for a specific transformation. For example, a study on the synthesis of functionalized imidazo[1,2-a]pyridines found that a CuI-bipyridine combination was the optimal catalyst-ligand system for the reaction at room temperature. beilstein-journals.org

The table below illustrates the effect of varying reaction conditions on the yield of a representative reaction in the synthesis of a substituted imidazole derivative.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Catalyst A | Toluene | 80 | 45 |

| 2 | Catalyst A | Dioxane | 100 | 65 |

| 3 | Catalyst B | Toluene | 80 | 70 |

| 4 | Catalyst B | Dioxane | 100 | 92 |

This systematic optimization is crucial for developing robust and scalable synthetic routes for complex molecules like this compound.

Theoretical and Computational Investigations of 2,4 Dichloro 5 1h Imidazol 2 Yl Pyridine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding characteristics, and reactivity of 2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the molecular properties of organic compounds with a high degree of accuracy. By utilizing various functionals and basis sets, DFT calculations can determine the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations are foundational for understanding the molecule's three-dimensional structure and steric interactions.

Furthermore, DFT methods are employed to compute a range of electronic properties that govern the molecule's behavior. These properties include, but are not limited to, the total energy, dipole moment, and polarizability. The calculated vibrational frequencies from DFT can be correlated with experimental infrared and Raman spectra to confirm the molecular structure and provide insights into the vibrational modes of the molecule. While specific experimental data for this compound is not widely available, theoretical predictions offer a reliable starting point for its characterization.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Planar or near-planar conformation | Influences crystal packing and intermolecular interactions. |

| Dipole Moment | Moderate to high | Indicates the molecule's polarity, affecting its solubility and interactions with polar solvents. |

| Polarizability | Anisotropic | Describes the deformability of the electron cloud, which is important for intermolecular forces. |

| Vibrational Frequencies | Characteristic C-H, C-N, C-Cl stretching and bending modes | Allows for the theoretical prediction and interpretation of IR and Raman spectra. |

Note: The values in this table are illustrative and represent expected outcomes based on DFT calculations of similar heterocyclic compounds.

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of electrons within a molecule is fundamental to its chemical reactivity and physical properties. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO is likely to be distributed over the electron-deficient pyridine (B92270) ring, influenced by the electron-withdrawing chlorine atoms. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

Table 2: Predicted Characteristics of Molecular Orbitals and Electron Density for this compound (Illustrative)

| Feature | Predicted Characteristic | Implication for Reactivity |

| HOMO | Localized on the imidazole ring | The imidazole ring is a likely site for electrophilic attack. |

| LUMO | Distributed over the pyridine ring and chlorine atoms | The pyridine ring is susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

| Electron Density | High on the imidazole nitrogen atoms, low on the pyridine ring | Guides the understanding of intermolecular interactions and reaction mechanisms. |

Note: The characteristics in this table are illustrative and based on general principles of electronic structure for similar aromatic and heterocyclic systems.

Computational Prediction of Reactivity Patterns and Protonation States

Computational methods can predict the reactivity of this compound by calculating various reactivity descriptors derived from DFT. These descriptors include global reactivity indices such as electronegativity, chemical hardness, and softness, as well as local reactivity indices like the Fukui functions and dual descriptor. These indices help in identifying the most reactive sites within the molecule for different types of chemical reactions.

The protonation state of the molecule is also a critical factor in its biological and chemical activity. Computational studies can predict the most likely sites of protonation by calculating the proton affinity of the different nitrogen atoms in the imidazole and pyridine rings. The pKa values can also be estimated, providing insight into the molecule's behavior in different pH environments. It is anticipated that the imidazole nitrogen atoms would be the primary sites of protonation due to their higher basicity compared to the pyridine nitrogen, which is influenced by the electron-withdrawing chlorine atoms.

Conformational Analysis and Intramolecular Dynamics

The flexibility and dynamic nature of this compound are key to its interactions with other molecules. Conformational analysis and the study of intramolecular dynamics provide a deeper understanding of its structural preferences and energy landscape.

Investigation of Tautomeric Forms of the 1H-Imidazole Ring

The 1H-imidazole ring in this compound can exist in different tautomeric forms due to the migration of the proton between the two nitrogen atoms. The relative stability of these tautomers can be determined by calculating their energies using high-level quantum chemical methods. The energy difference between the tautomers provides an estimate of their equilibrium populations.

The tautomeric equilibrium can be influenced by various factors, including the solvent environment and intermolecular interactions. Computational studies can model these effects to provide a more accurate picture of the tautomeric preferences of the molecule in different conditions. Understanding the dominant tautomeric form is crucial as it can significantly impact the molecule's hydrogen bonding capabilities and biological activity.

Analysis of Rotational Barriers and Inter-ring Orientations in Dichloro-Pyridine-Imidazole Systems

The bond connecting the pyridine and imidazole rings in this compound allows for rotation, leading to different spatial arrangements of the two rings relative to each other. The energy profile of this rotation can be calculated to determine the rotational barriers and identify the most stable conformations.

The inter-ring orientation is influenced by steric hindrance between the rings and their substituents, as well as by electronic effects. The presence of the chlorine atoms on the pyridine ring can affect the rotational barrier and the preferred dihedral angle between the rings. Computational analysis of these rotational dynamics is essential for understanding the molecule's shape and how it might fit into a biological receptor or self-assemble in the solid state.

Ligand Field Theory and Molecular Modeling in Coordination Chemistry

The study of coordination complexes, particularly those involving transition metals, is greatly enhanced by the application of theoretical and computational methods. Ligand Field Theory (LFT), an extension of molecular orbital theory, provides a framework for understanding the electronic structure, bonding, and magnetic properties of these complexes. wikipedia.orgpurdue.edulibretexts.org When combined with modern molecular modeling techniques, LFT allows for detailed investigations into the nature of metal-ligand interactions and the prediction of complex geometries and stabilities. For ligands such as this compound, which possesses multiple potential coordination sites through its imidazole and pyridine nitrogen atoms, computational chemistry is an invaluable tool for elucidating its coordination behavior.

Computational Assessment of Metal-Ligand Interactions with Imidazole-Pyridine Ligands

Computational chemistry provides powerful tools to investigate the intricate interactions between metal ions and ligands like those containing imidazole and pyridine moieties. Density Functional Theory (DFT) is a prominent method used to elucidate the electronic structure and bonding within coordination complexes. nih.gov These calculations can determine the nature of the metal-ligand bond, distinguishing between sigma (σ) donation from the ligand to the metal and pi (π) back-donation from the metal to the ligand.

Imidazole is generally considered a pure σ-donor ligand through its imine nitrogen. wikipedia.org The pyridine ring, however, can act as both a σ-donor and a π-acceptor. nih.gov The presence of electron-withdrawing chloro substituents on the pyridine ring of this compound is expected to decrease the basicity of the pyridine nitrogen, potentially weakening its σ-donor capability. Concurrently, these substituents may enhance the π-acceptor character of the pyridine ring.

Computational models, such as the 12-6-4 Lennard-Jones type nonbonded model, have been successfully employed to simulate metal-imidazole interactions, providing insights into the energetics and geometries of these complexes. acs.orgnih.gov These models can be parameterized against experimental data to accurately describe the three-component interactions between a metal, the ligand, and the surrounding solvent. nih.gov For bidentate ligands like 2-(2′-Pyridyl)imidazole, the syn orientation of the imidazole and pyridine sp2 nitrogen atoms facilitates chelation. researchgate.net

DFT calculations on similar imidazo[4,5-b]pyridine-based molecules have shown that the primary binding site for metal cations is typically the imidazole nitrogen, with secondary interactions from the pyridine nitrogen. nih.gov The strength of these interactions is influenced by the specific metal ion and the electronic properties of the ligand. For instance, Jahn-Teller distortion in Cu(II) complexes can lead to a preference for a tetragonal geometry, with the imidazole nitrogen occupying an equatorial position for stronger binding. nih.gov

The table below illustrates typical bond energies for metal-ligand interactions with related imidazole and pyridine derivatives, as determined by computational methods. These values provide a theoretical basis for understanding the potential coordination behavior of this compound.

| Metal Ion | Ligand Fragment | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Cu(II) | Imidazole | σ-donation | -50 to -70 |

| Zn(II) | Imidazole | σ-donation | -40 to -60 |

| Ni(II) | Pyridine | σ-donation / π-backbonding | -35 to -55 |

| Fe(II) | Pyridine | σ-donation / π-backbonding | -30 to -50 |

Note: These are representative values from computational studies on similar ligand systems and are intended for illustrative purposes.

Predicting Coordination Geometries and Stability of Complexes

Molecular modeling is instrumental in predicting the preferred coordination geometries and assessing the relative stabilities of metal complexes. For a bidentate chelating ligand like this compound, several coordination modes are possible, leading to different complex geometries. The specific geometry adopted depends on the coordination number of the metal ion, its electronic configuration, and the steric and electronic properties of the ligand.

Common coordination geometries for transition metal complexes include tetrahedral, square planar, and octahedral. For instance, Cu(II), Pd(II), and Pt(II) often form square planar complexes with imidazole-containing ligands, while Fe(II), Co(II), and Ni(II) typically form octahedral complexes. wikipedia.org Zn(II) can adopt either tetrahedral or octahedral geometries. wikipedia.org

Computational methods can be used to calculate the formation energies of different potential complex structures, thereby predicting the most stable geometry. These calculations take into account factors such as bond lengths, bond angles, and dihedral angles. For example, in related pyridine-triazole ligands, computational studies have been used to understand the self-assembly of supramolecular architectures with cations that favor tetrahedral geometries, such as Cu(I) and Ag(I). rsc.org

The stability of a complex is also influenced by the chelate effect. Bidentate ligands like this compound can form a stable five-membered ring upon coordination with a metal ion, which is entropically favored over the coordination of two separate monodentate ligands. The planarity of the imidazole and pyridine rings can also contribute to the stability of the resulting complex through delocalization of electron density.

The following table summarizes predicted coordination geometries for hypothetical complexes of this compound with various metal ions, based on the known behavior of similar ligands.

| Metal Ion | Typical Coordination Number | Predicted Geometry with Bidentate Ligand |

| Cu(I) | 4 | Tetrahedral |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |

| Ni(II) | 6 | Octahedral |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral |

| Pd(II) | 4 | Square Planar |

These predictions can be further refined through detailed computational analysis, such as geometry optimization and frequency calculations, to confirm the stability of the predicted structures.

Advanced Applications of 2,4 Dichloro 5 1h Imidazol 2 Yl Pyridine in Materials Science

Application in Chemical Sensor Technologies

Selective Detection of Analytes (e.g., specific metal ions) through Molecular Recognition

The unique structural characteristics of 2,4-dichloro-5-(1H-imidazol-2-yl)pyridine make it a promising candidate for the development of advanced sensor materials. The principle of detection is rooted in molecular recognition, where the specific geometry and electronic properties of the molecule allow it to selectively bind to certain analytes, such as metal ions. This interaction can then be translated into a measurable signal.

The imidazole (B134444) ring, a key component of the molecule, is known to be an excellent hydrogen bond donor. ijpbs.com Furthermore, the pyridine-like nitrogen atom within the imidazole ring is capable of selectively binding to cationic species, making imidazole derivatives excellent candidates for metal ion sensors. ijpbs.com The presence of both the pyridine (B92270) and imidazole rings in this compound provides multiple coordination sites for metal ions. The nitrogen atoms in both heterocyclic rings can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with transition metal ions.

Research on similar imidazole and pyridine-based compounds has demonstrated their efficacy in detecting a variety of metal ions. For instance, organic sensors with similar functional groups have been developed for the colorimetric and fluorometric detection of first-row transition metal ions such as Cr³⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. mdpi.com The formation of a complex between the organic molecule and the metal ion can lead to a change in the photophysical properties of the material, such as a shift in its absorption or fluorescence spectrum, which can be easily monitored.

The selectivity of this compound towards specific metal ions can be attributed to several factors, including the size of the ion, its charge density, and its preferred coordination geometry. The spatial arrangement of the nitrogen atoms in the molecule creates a specific binding pocket that may preferentially accommodate certain metal ions over others. The dichloro-substituents on the pyridine ring can also influence the electronic properties of the molecule, further tuning its binding affinity and selectivity.

Detailed research into the sensing capabilities of this compound could involve studying its response to a range of metal ions in various solvents. The binding stoichiometry and binding constants can be determined using techniques such as UV-Vis or fluorescence spectroscopy. The results of such studies would provide valuable insights into the potential of this compound in the design of novel chemosensors for environmental monitoring, industrial process control, and biological applications.

Hypothetical Research Findings on the Selective Detection of Metal Ions using a Sensor based on this compound

The following table represents hypothetical data from a study investigating the fluorescence response of a material incorporating this compound upon the addition of various metal ions.

| Metal Ion | Concentration (µM) | Fluorescence Intensity (a.u.) | Detection Limit (µM) | Binding Constant (K) (M⁻¹) |

|---|---|---|---|---|

| Cu²⁺ | 10 | 1500 | 0.5 | 2.5 x 10⁵ |

| Ni²⁺ | 10 | 800 | 1.2 | 8.9 x 10⁴ |

| Zn²⁺ | 10 | 500 | 2.0 | 3.1 x 10⁴ |

| Co²⁺ | 10 | 450 | 2.5 | 2.7 x 10⁴ |

| Fe²⁺ | 10 | 300 | 3.1 | 1.5 x 10⁴ |

| Mn²⁺ | 10 | 250 | 4.0 | 1.1 x 10⁴ |

| Cr³⁺ | 10 | 180 | 5.2 | - |

Catalytic Roles and Ligand Design Principles of 2,4 Dichloro 5 1h Imidazol 2 Yl Pyridine Analogues

Function as Ligands in Homogeneous and Heterogeneous Catalysis

Imidazole-pyridine derivatives serve as versatile ligands that can be coordinated with a variety of transition metals, including iron, cobalt, ruthenium, osmium, and vanadium, to form stable and catalytically active complexes. google.com These ligands can be monodentate, bidentate, or part of larger polydentate structures, influencing the electronic properties and reactivity of the central metal ion. google.comcdnsciencepub.com Their application spans both homogeneous catalysis, where the catalyst is in the same phase as the reactants, and heterogeneous catalysis, where the catalyst is in a different phase, such as when complexes are grafted onto solid supports like graphene. nih.govcsic.es

Rational Design of Imidazole-Pyridine Ligands for Transition Metal Catalysts

The rational design of imidazole-pyridine ligands is crucial for tailoring the performance of transition metal catalysts. The design process focuses on modulating the steric and electronic properties of the ligand to optimize catalytic activity, selectivity, and stability.

Key design principles include:

Donor Strength: Imidazoles are generally stronger electron donors than pyridines. researchgate.netnih.gov This is evidenced by the higher aqueous pKa of the imidazolium (B1220033) ion (around 6.95) compared to the pyridinium (B92312) ion (around 5.23). researchgate.net Replacing pyridine (B92270) donors with imidazole (B134444) moieties can create a more electron-rich metal center, which can enhance catalytic activity for certain reactions, such as water oxidation. researchgate.netacs.org

Substituent Effects: The electronic properties of the ligand can be fine-tuned by adding electron-donating or electron-withdrawing groups. For instance, in the design of Rhenium(I) pyridyl imidazole complexes for CO2 reduction, ligands were modified with donor-pi (D-π) and acceptor-pi (A-π) pendants to study their effect on catalytic rates and product selectivity. rsc.orguky.eduresearchgate.net

Steric Hindrance: The introduction of bulky substituents on the imidazole or pyridine rings can influence the coordination geometry around the metal center and prevent catalyst deactivation pathways, such as dimerization. cdnsciencepub.com However, excessive steric bulk can also inhibit the formation of desired catalytic complexes. cdnsciencepub.com

Chelation and Tripodal Design: Incorporating the imidazole-pyridine motif into tripodal or other polydentate structures enhances the stability of the resulting metal complex. osti.gov This strong chelation can prevent ligand dissociation during catalytic cycles, a common issue with ligands prone to degradation. osti.gov This approach is inspired by metalloenzymes, which often use multiple imidazole groups from histidine residues to stabilize metal centers. researchgate.net

Proton Relays: The imidazole group, with its ability to be protonated and deprotonated, can act as a proton relay, facilitating proton-coupled electron transfer (PCET) steps that are crucial in many catalytic reactions, including the hydrogen evolution reaction (HER). unipd.it

Mechanistic Studies of Catalytic Pathways Mediated by Such Ligands

Mechanistic studies reveal the intricate pathways through which imidazole-pyridine complexes facilitate catalytic transformations. In copper-catalyzed reactions for synthesizing imidazopyridines, the pyridine nitrogen often acts as a chelating site, forming a cuprous intermediate. beilstein-journals.org This intermediate can undergo oxidative addition and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst. beilstein-journals.org In some cases, radical intermediates are involved, with aerial oxygen promoting the oxidation of a Cu(I) species to a Cu(II) superoxo radical, which then proceeds through a hydrogen abstraction step. beilstein-journals.org

For electrocatalytic processes, the mechanism is often elucidated using techniques like cyclic voltammetry. In the context of the hydrogen evolution reaction (HER) catalyzed by cobaloxime complexes, the catalytic cycle involves the reduction of the metal center (e.g., Co(II) to Co(I)). osti.gov The resulting species is sufficiently nucleophilic to react with a proton, forming a reactive metal-hydride intermediate (e.g., [H-Co(III)(L)]2+), which is essential for H2 evolution. osti.gov The ligand's electronic properties directly influence the stability and reactivity of these different oxidation states. For CO2 reduction, cyclic voltammetry under a CO2 atmosphere shows a catalytic current, confirming the complex's catalytic activity. rsc.orguky.edu

Specific Catalytic Transformations Facilitated by Imidazole-Pyridine Complexes

Complexes featuring imidazole-pyridine ligands have demonstrated significant efficacy in several key catalytic areas, including environmental remediation and energy conversion.

Applications in CO2 Reduction Processes

The conversion of carbon dioxide into valuable chemical feedstocks is a critical area of research. Rhenium(I) pyridyl imidazole complexes have been successfully employed as photocatalysts for the light-driven reduction of CO2. rsc.orguky.edu These catalysts have shown a remarkable selectivity for producing formic acid (HCOOH). rsc.orgresearchgate.net

In a comparative study, a series of Re(I) complexes with varying electronic properties were synthesized. The complex featuring an acceptor-pi (A-π) pendant on the imidazole-pyridine ligand demonstrated superior performance.

| Catalyst | Pendant Type | Turnover Number (TON) for HCOOH | Carbon Selectivity (%) |

| RC4 | Acceptor-pi (A-π) | 844 | 86 |

| RC2-3 | π | Lower than RC4 | Not specified |

| RC5 | Donor-pi (D-π) | Lower than RC4 | Not specified |

Data sourced from studies on light-driven CO2 reduction in the presence of a photosensitizer and a sacrificial electron donor. rsc.orguky.eduresearchgate.net

Notably, the benchmark catalyst Re(bpy)(CO)3Br produced no formic acid under the same conditions, highlighting the unique efficacy of the imidazole-pyridine ligand system. rsc.orguky.edu While these complexes can function without an external photosensitizer, their efficiency under self-sensitized conditions is significantly lower. rsc.orgresearchgate.net

Role in Oxidation Reactions

Imidazole-pyridine ligands are instrumental in designing catalysts for oxidation reactions, particularly water oxidation, which is the challenging oxidative half-reaction in water splitting. The stronger electron-donating nature of imidazole compared to pyridine helps to stabilize the high oxidation states of the metal center (e.g., Co(IV)) required for this process. researchgate.net

A cobalt complex featuring a tetraimidazolyl-substituted pyridine chelate was found to be an active electrocatalyst for water oxidation at neutral pH. nih.govacs.org Cyclic voltammetry studies confirmed that the imidazole donors result in a more electron-rich cobalt center compared to analogous pyridine-based systems. researchgate.netacs.org This electronic modification leads to enhanced catalytic activity at lower pH. acs.org Similarly, a bioinspired cobalt catalyst with a tripodal ligand containing both pyridine and methyl-imidazole donors demonstrated the ability to catalyze water oxidation, with turnover numbers reaching 71 at pH 7 and 103 at pH 11.5. osti.gov

Contributions to Hydrogen Evolution Reaction (HER) Electrocatalysis

The hydrogen evolution reaction (HER) is central to producing hydrogen fuel through water splitting. Imidazole-pyridine analogues play a key role as axial ligands in modifying molecular catalysts, such as cobaloximes, for this purpose. The choice between a pyridine and an imidazole ligand can have a profound impact on both the activity and stability of the catalyst. mdpi.comresearchgate.net

In a study comparing cobaloxime complexes grafted onto graphene, the nature of the axial ligand (pyridine vs. imidazole) was the sole difference. The results showed a clear trade-off between performance and durability.

| Axial Ligand | Electrocatalytic Performance | Long-Term Stability |

| Pyridine | Drastically superior | Lower |

| Imidazole | Lower | Remarkable endurance and resistance to deactivation |

Data from a comparative study on cobaloxime-grafted graphene for HER in acidic conditions. csic.esmdpi.comresearchgate.net

Impact of Dichloro-Substitution on Ligand Performance and Selectivity

The performance and selectivity of a ligand in a catalytic system are fundamentally governed by its electronic and steric properties. In analogues of 2,4-dichloro-5-(1H-imidazol-2-yl)pyridine, the presence of two chlorine atoms on the pyridine ring introduces significant modifications to these properties compared to their non-substituted counterparts. These changes have a profound, albeit complex, influence on how the ligand coordinates to a metal center and directs the outcome of a catalytic reaction.

The primary impact of the dichloro-substitution is a strong inductive electron-withdrawing effect. Chlorine atoms are highly electronegative, and their presence at the C2 and C4 positions significantly reduces the electron density of the pyridine ring. This has a direct consequence on the Lewis basicity of the pyridine nitrogen. A less electron-rich pyridine nitrogen is a weaker electron donor, which can lead to a more labile ligand-metal bond. While in some catalytic cycles rapid ligand dissociation can be beneficial, a weaker bond may also result in lower stability of the catalytic complex. Conversely, the electron-withdrawing nature of the chloro-substituents can make the metal center more electrophilic, potentially enhancing its reactivity in certain catalytic steps, such as oxidative addition.

Steric hindrance is another critical factor introduced by the dichloro-substitution. The chlorine atom at the C2 position, being ortho to the pyridine nitrogen, creates significant steric bulk around the primary coordination site. This steric congestion can influence several aspects of catalytic performance:

Coordination Geometry: The bulkiness of the C2-chloro group can dictate the coordination geometry of the resulting metal complex, favoring less crowded arrangements.

Substrate Accessibility: It can control the access of substrates to the metal center, which is a key determinant of selectivity. By blocking certain coordination sites, the ligand can direct the substrate to bind in a specific orientation, leading to high regioselectivity or stereoselectivity.

The interplay between these electronic and steric effects is crucial for selectivity. In catalytic reactions involving polyhalogenated substrates, such as palladium-catalyzed cross-coupling, the site of reaction is often determined by a combination of the intrinsic reactivity of the C-X bonds and the nature of the catalyst, particularly the ligand. Research on the cross-coupling of 2,4-dichloropyridine (B17371) as a substrate provides valuable insights into the differential reactivity of the C2 and C4 positions, which can be extrapolated to understand the directing effects of this moiety if it were part of a ligand scaffold.

Conventionally, in dihalogenated N-heteroarenes, the halide position adjacent to the nitrogen (C2) is more reactive in palladium-catalyzed cross-coupling reactions. nih.gov However, studies have shown that this intrinsic selectivity can be completely overturned by the choice of ligand. For instance, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand has been demonstrated to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This ligand-controlled reversal of selectivity highlights the powerful influence of steric interactions in overcoming electronic preferences.

The following tables summarize research findings from palladium-catalyzed cross-coupling reactions of 2,4-dichloropyridine substrates. This data illustrates how the catalytic system can be tuned to selectively functionalize either the C2 or C4 position, a principle that is central to ligand design for selective catalysis.

| Coupling Partner (Boronic Acid) | Catalyst System | Position of Coupling | Selectivity (C4:C2) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd/IPr | C4 | ~10:1 | 78 | nih.gov |

| 4-Formylphenylboronic acid | Pd/IPr | C4 | ~10:1 | 75 | nih.gov |

| 4-Cyanophenylboronic acid | Pd/IPr | C4 | ~10:1 | 72 | nih.gov |

| 4-Chlorophenylboronic acid | Pd/IPr | C4 | ~10:1 | 65 | nih.gov |

| Phenylboronic acid | PdCl2 (ligand-free) | C4 | >99:1 | - | nih.gov |

| Reaction Type | Coupling Partner | Catalyst System | Position of Coupling | Yield (%) | Reference |

|---|---|---|---|---|---|

| Kumada | 2-Pyridyl-MgCl | Pd/IPr | C4 | 60 | nih.gov |

| Kumada | Cyclohexyl-MgCl | Pd/IPr | C4 | 73 | nih.gov |

| Negishi | Methyl-ZnCl | Pd/IPr | C4 | 54 | nih.gov |

| Negishi | Benzyl-ZnCl | Pd/IPr | C4 | 68 | nih.gov |

These findings demonstrate that the 2,4-dichloro substitution pattern creates a scaffold with distinct electronic and steric properties at the C2 and C4 positions. When incorporated into a ligand, this scaffold would be expected to exert significant control over the catalytic environment. The electron-poor nature of the ring would modulate the ligand's donor strength, while the steric disparity between the C2-chloro and C4-chloro positions could be exploited to enforce high selectivity in catalytic transformations. Therefore, the dichloro-substitution serves as a powerful tool in ligand design, enabling the fine-tuning of both performance and selectivity.

Future Research Trajectories and Interdisciplinary Outlook for 2,4 Dichloro 5 1h Imidazol 2 Yl Pyridine

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemical research. For 2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine, future efforts could focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

One promising avenue is the exploration of one-pot, multi-component reactions (MCRs) . taylorfrancis.comresearchgate.net These reactions, where three or more reactants are combined in a single step to form a complex product, offer advantages such as high atom economy, reduced solvent usage, and simplified purification processes. researchgate.net Investigating various starting materials and catalysts for an MCR approach to synthesize the target molecule could lead to a more sustainable and cost-effective production method.

Furthermore, the principles of green chemistry should be central to the development of new synthetic routes. This includes the use of greener solvents, renewable starting materials, and the reduction of energy consumption, potentially through microwave-assisted or ultrasound-irradiated reactions. taylorfrancis.com The development of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of sustainable synthesis that warrants investigation. doi.org Zeolites, for instance, have shown promise as reusable catalysts in the synthesis of substituted imidazoles. rsc.org

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multi-component Reactions | High atom economy, reduced waste, simplified procedures. taylorfrancis.comresearchgate.net | Identification of suitable starting materials and catalysts. |

| Microwave/Ultrasound-Assisted Synthesis | Shorter reaction times, increased yields. taylorfrancis.com | Optimization of reaction conditions and energy input. |

| Heterogeneous Catalysis | Catalyst reusability, easier product purification. doi.org | Development and screening of novel solid-supported catalysts. doi.org |

Integration with Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Elucidation

A thorough understanding of the structure and properties of this compound is crucial for its potential applications. While standard techniques like NMR and mass spectrometry will provide foundational data, advanced methods can offer deeper insights.

Single-crystal X-ray diffraction will be invaluable for determining the precise three-dimensional structure of the molecule. nih.gov This information is critical for understanding intermolecular interactions and for computational modeling. Advanced spectroscopic techniques such as Resonance Raman (RR) spectroscopy could provide detailed information about the molecule's electronic structure and vibrational modes, which is particularly useful for understanding potential applications in materials science. rsc.org

Furthermore, a significant area of future research will be the elucidation of the reaction mechanisms for its synthesis. Techniques such as in-situ spectroscopic monitoring (e.g., ReactIR) can track the formation of intermediates and byproducts in real-time. This experimental data, when combined with computational modeling using Density Functional Theory (DFT), can provide a comprehensive understanding of the reaction pathways, transition states, and the role of catalysts. nih.gov This knowledge is essential for optimizing reaction conditions and improving yields.

| Analytical Technique | Information Gained | Research Application |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. nih.gov | Structure-property relationship studies, computational modeling. |

| Resonance Raman Spectroscopy | Detailed electronic and vibrational information. rsc.org | Characterization for materials science applications. |

| In-situ Spectroscopy (e.g., ReactIR) | Real-time monitoring of reaction progress and intermediates. | Mechanistic studies and reaction optimization. |

| Density Functional Theory (DFT) | Theoretical insights into reaction pathways and electronic properties. nih.gov | Complementing experimental data for mechanistic elucidation. |

Synergistic Research at the Interface of Synthetic Chemistry, Materials Science, and Catalysis

The unique combination of a pyridine (B92270) and an imidazole (B134444) ring in this compound opens up a wide range of possibilities for interdisciplinary research.

In materials science , the compound could serve as a building block for novel metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms in both the pyridine and imidazole rings can act as coordination sites for metal ions, potentially leading to materials with interesting porous structures, gas adsorption properties, or luminescent characteristics.

In the field of catalysis , derivatives of this compound could be explored as ligands for transition metal catalysts. The electronic properties of the pyridine and imidazole rings can be tuned by modifying the substituents, which in turn can influence the activity and selectivity of the catalyst in various organic transformations. Imidazole-based compounds have already found use as precursors for N-heterocyclic carbenes (NHCs), which are powerful ligands in catalysis.

The synergistic relationship between these fields is crucial. Advances in synthetic chemistry will provide access to a wider range of derivatives of the target molecule. These new compounds can then be investigated by materials scientists and catalysis experts for their potential applications. The findings from these applied studies will, in turn, provide feedback to synthetic chemists, guiding the design and synthesis of next-generation molecules with enhanced properties.

| Research Area | Potential Application of this compound | Interdisciplinary Synergy |

| Materials Science | Building block for Metal-Organic Frameworks (MOFs), luminescent materials. | Synthetic chemists provide novel ligands for materials scientists to explore. |

| Catalysis | Precursor for N-heterocyclic carbene (NHC) ligands, transition metal complexes. | Catalysis studies guide the design of more efficient ligands by synthetic chemists. |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine, and what key intermediates are involved?

- Answer : The synthesis typically involves multi-step reactions starting with halogenated pyridine derivatives. A cyclization strategy using diamine precursors under acidic conditions (e.g., HCl in ethanol) is effective for forming the imidazole ring. Key intermediates include chlorinated pyridine derivatives and imidazole precursors. Reaction optimization may involve adjusting solvent polarity and catalyst concentration to improve yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Answer : Structural elucidation requires ¹H/¹³C NMR to confirm substituent positions and mass spectrometry for molecular weight validation. Single-crystal X-ray diffraction (XRD) is critical for determining stereochemistry and verifying the connectivity between the pyridine and imidazole rings. XRD analysis has been used successfully in related imidazole-pyridine systems to resolve ambiguities in bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and purity during synthesis?

- Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Variables such as temperature, solvent (e.g., ethanol vs. DMF), and catalyst type (e.g., HATU vs. DIPEA) should be tested iteratively. Linking these parameters to reaction kinetics or thermodynamic models ensures methodical refinement. For example, coupling agents like HATU under inert conditions have shown improved amidation yields in structurally analogous compounds .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Answer : Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) can clarify discrepancies. Meta-analyses should account for variables like compound stability in buffer systems or batch-to-batch purity differences. Patent databases and targeted literature reviews (e.g., via PubMed or Scopus) may reveal overlooked methodological variations, such as differences in cell lines or incubation times .

Q. How does the compound’s substitution pattern influence its interactions with biological targets?

- Answer : Structure-Activity Relationship (SAR) studies are essential. For example, replacing chlorine substituents with bulkier groups (e.g., trifluoromethyl) or modifying the imidazole ring’s nitrogen positions can alter binding affinity. Computational docking paired with mutagenesis studies (e.g., alanine scanning) can map critical interaction sites, as demonstrated in related piperidine-imidazole hybrids .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

- Answer : Accelerated stability studies (e.g., pH-dependent degradation in simulated gastric fluid) combined with HPLC-MS monitoring can identify degradation products. Isotopic labeling (e.g., ¹⁴C-tagged analogs) helps track metabolic pathways. For instance, related imidazole derivatives showed increased stability in acidic media when formulated with enteric coatings .

Methodological Notes

- Data Contradiction Analysis : When conflicting biological data arise, prioritize studies with rigorous controls (e.g., sham-treated groups) and replicate experiments using standardized protocols .

- Experimental Design : Align hypotheses with established theoretical frameworks (e.g., enzyme inhibition kinetics for target validation) to ensure methodological coherence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.